MONOETILFUMARATO DE ZINC

Descripción general

Descripción

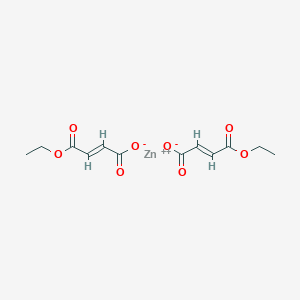

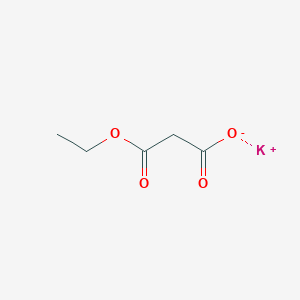

Zinc;(E)-4-ethoxy-4-oxobut-2-enoate, also known as Zinc;(E)-4-ethoxy-4-oxobut-2-enoate, is a useful research compound. Its molecular formula is C6H8O4Zn and its molecular weight is 209.5 g/mol. The purity is usually 95%.

The exact mass of the compound ZINC monoethylfumarate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Fumarates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality zinc;(E)-4-ethoxy-4-oxobut-2-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about zinc;(E)-4-ethoxy-4-oxobut-2-enoate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Administración Dirigida de Fármacos

Los Zn-MOFs se han utilizado para la administración dirigida de fármacos de compuestos medicinales . La estabilidad del MOF se puede controlar mediante la funcionalización y las opciones adecuadas de estructura y composición .

Biosensores

Los Zn-MOFs han surgido como uno de los materiales sensoriales más prometedores para aplicaciones prácticas . Han atraído una atención significativa debido a su diversidad estructural e incomparables propiedades de estabilidad .

Agentes Terapéuticos

Los Zn-MOFs se pueden utilizar como un sistema de administración viable para medicamentos no tóxicos/biocompatibles y agentes terapéuticos en aplicaciones biológicas y médicas .

Actividades Antibacterianas y Antica

Mecanismo De Acción

Target of Action

Therefore, the specific primary targets of Zinc Monoethylfumarate are currently unknown. It is known that zinc plays a crucial role in many biological processes, and its imbalance has been linked to a variety of pathologies, including cancer .

Mode of Action

Zinc is known to have three primary biological roles: catalytic, structural, and regulatory . As a catalytic agent, zinc is involved in the enzymatic reactions of numerous proteins. As a structural component, zinc contributes to the stability of many proteins and cellular components. In its regulatory role, zinc influences the activity of various proteins and signaling pathways .

Biochemical Pathways

Zinc is involved in numerous biochemical pathways. It is estimated to bind to around 3000 proteins in vivo, representing about 10% of the human proteome . Zinc transportation is under the control of two major transporter families: SLC30 (ZnT) for the excretion of zinc and SLC39 (ZIP) for the zinc intake . The storage of this essential element is predominantly mediated by metallothioneins (MTs) . These pathways and their downstream effects are critical for maintaining cellular homeostasis and are disrupted in various diseases .

Pharmacokinetics

Studies on zinc have shown that it is absorbed and distributed in the body after oral administration . The management of zinc homeostasis is crucial for its role in various physiological processes .

Result of Action

Zinc is known to play a crucial role in cell cycle progression, immune functions, meiosis, and many other physiological procedures . Disruption of zinc homeostasis can lead to various pathological conditions .

Action Environment

The action of Zinc Monoethylfumarate may be influenced by various environmental factors. For instance, the stability of Zinc-based Metal-Organic Frameworks (MOFs), which could potentially be used for drug delivery, can be controlled by functionalization and the proper structure and composition choices . Furthermore, the management of their particle size distribution and the alteration of their surface are crucial factors to consider when it comes to bio-applications of MOFs .

Análisis Bioquímico

Biochemical Properties

ZINC monoethylfumarate, like other zinc compounds, plays a crucial role in numerous biological functions. Zinc is known to be involved in the regulation of cytokine expression, suppressing inflammation, and activating antioxidant enzymes that reduce oxidative stress . It also plays a role in lipid, carbohydrate, and protein metabolism, regulating and forming the expression of insulin .

Cellular Effects

Zinc, an essential component in the regulation of cellular homeostasis, has been increasingly spotlighted in the context of disease development . Extensive research suggests zinc’s involvement in promoting malignancy and invasion in cancer cells, despite its low tissue concentration . ZINC monoethylfumarate may share these cellular effects due to its zinc content.

Molecular Mechanism

Zinc transporters play a central role in regulating cellular zinc balance and subcellular zinc distributions . These transporters, which include the SLC30 (ZnT) for the excretion of zinc and SLC39 (ZIP) for the zinc intake, could potentially interact with ZINC monoethylfumarate .

Temporal Effects in Laboratory Settings

Zinc-based materials have shown changes in effects over time, with factors such as particle size distribution and surface alteration playing a role .

Dosage Effects in Animal Models

While specific studies on ZINC monoethylfumarate dosage effects in animal models are limited, research on zinc supplementation has shown that it can improve blood pressure, glucose, and LDL cholesterol serum levels .

Metabolic Pathways

ZINC monoethylfumarate likely participates in metabolic pathways involving zinc. Zinc is involved in a variety of biological processes, acting as a structural, catalytic, and intracellular and intercellular signaling component .

Transport and Distribution

Zinc transporters take up/release zinc ions across biological membranes and maintain intracellular and intra-organellar zinc homeostasis . ZINC monoethylfumarate may interact with these transporters, affecting its transport and distribution within cells and tissues.

Subcellular Localization

Given the main localization of zinc transporters at the cell membrane, ZINC monoethylfumarate may also be primarily located at the cell membrane .

Propiedades

Número CAS |

62008-21-3 |

|---|---|

Fórmula molecular |

C6H8O4Zn |

Peso molecular |

209.5 g/mol |

Nombre IUPAC |

(E)-4-ethoxy-4-oxobut-2-enoic acid;zinc |

InChI |

InChI=1S/C6H8O4.Zn/c1-2-10-6(9)4-3-5(7)8;/h3-4H,2H2,1H3,(H,7,8);/b4-3+; |

Clave InChI |

MSROJJRDHUUOCL-BJILWQEISA-N |

SMILES |

CCOC(=O)C=CC(=O)[O-].CCOC(=O)C=CC(=O)[O-].[Zn+2] |

SMILES isomérico |

CCOC(=O)/C=C/C(=O)O.[Zn] |

SMILES canónico |

CCOC(=O)C=CC(=O)O.[Zn] |

| 62008-21-3 | |

Pictogramas |

Irritant |

Números CAS relacionados |

2459-05-4 (Parent) |

Sinónimos |

calcium monoethylfumarate ethyl fumarate ethyl fumarate, 2 copper salt ethyl fumarate, 2 ferrium salt ethyl fumarate, calcium salt ethyl fumarate, lithium salt ethyl fumarate, maganeese salt ethyl fumarate, sodium salt ethyl fumarate, zinc salt ethylhydrogenfumarate fumaric acid monoethyl ester monoethyl fumarate zinc monoethylfumarate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

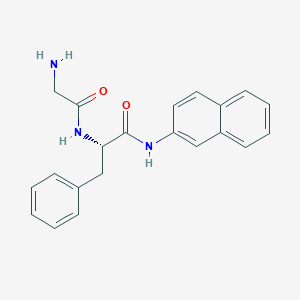

![6-Benzyloctahydro-1H-pyrrolo[3,4-B]pyridine](/img/structure/B41655.png)